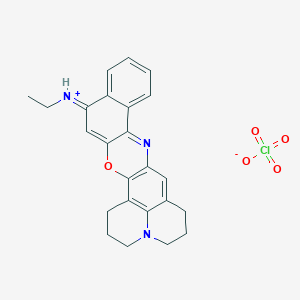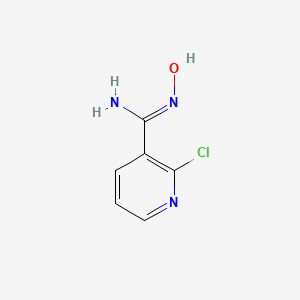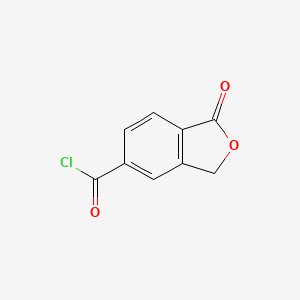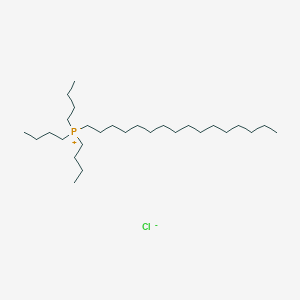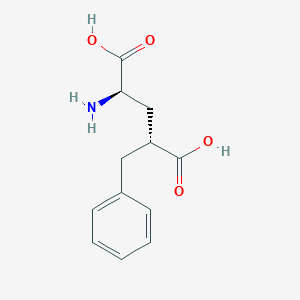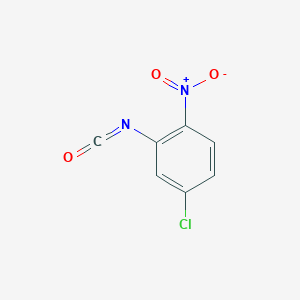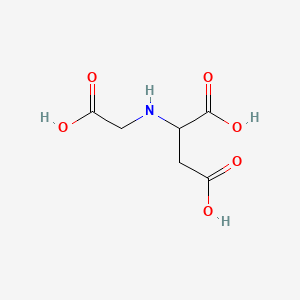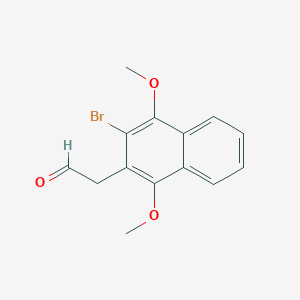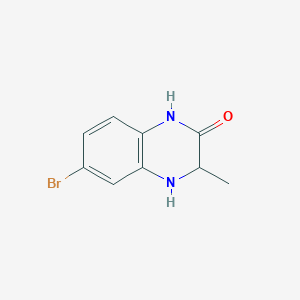
6-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one
Descripción general
Descripción
6-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is a chemical compound that has been widely researched for its potential applications in the field of medicine. It is a heterocyclic organic compound that belongs to the quinoxaline family. This compound has attracted the attention of many researchers due to its unique properties and potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
- Synthesis of Novel Heterocyclic Products : 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one was synthesized, leading to novel heterocyclic products, including derivatives of 3,4-dihydroquinoxalin-2(1H)-one. This synthesis process is significant for creating new compounds with various applications (Hikem-Oukacha et al., 2011).
- Applications in Enzyme Substrate Studies : 3,4-Dihydroquinoxalin-2(1H)-one derivatives were synthesized as potential substrates for horseradish peroxidase (HRP) and its mimetic enzyme hemin, contributing to biochemical research and enzyme studies (Li & Townshend, 1997).
Pharmaceutical and Biological Activity
- Anticancer Applications : A study on 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (a related compound) demonstrated its potential as an anticancer lead, showing high antiproliferative activity and disrupting tumor vasculature. This highlights the potential of quinoxalin-2(1H)-one derivatives in cancer therapy (Cui et al., 2017).
Computational and Structural Studies
- Electronic Structure Assessment : Computational studies on related quinoxaline derivatives have been conducted to assess their electronic nature, important for understanding their reactivity and potential applications in various fields (Schöneboom et al., 2003).
Synthesis of Diverse Derivatives
- Synthesis of Quinazolinones and Benzoxazinones : Research has been conducted on the synthesis of quinazolinones and benzoxazinones from 6-bromo-2-isopropyl-4(3H)-3,1-benzoxazin-4-one, indicating the versatility of these compounds in creating a range of biologically active substances (El-Hashash et al., 2016).
Antimicrobial Activity
- Potential in Antimicrobial Agents : Synthesis and study of new quinazolinones with antimicrobial activity have been explored, suggesting the utility of these compounds in developing new antimicrobial agents (Patel et al., 2006).
ConclusionThe research on 6-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one and its derivatives spans various fields, including synthesis of novel compounds, enzyme substrate studies, anticancer applications, computational assessments, creation of diverse derivatives, and exploration of antimicrobial activity. These studies demonstrate the compound's versatility and potential in
Scientific Research Applications of 6-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one
Synthesis and Reactivity
Novel Heterocyclic Products Synthesis : 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one synthesis resulted in the creation of new heterocyclic products, including 3,4-dihydroquinoxalin-2(1H)-one derivatives. This demonstrates its potential in synthesizing diverse organic compounds (Hikem-Oukacha et al., 2011).
Enzyme Substrate Synthesis : The compound and its derivatives have been synthesized as potential substrates for horseradish peroxidase (HRP) and its mimetic enzyme hemin. This indicates its utility in biochemistry and enzyme research (Li & Townshend, 1997).
Pharmaceutical Research
- Anticancer Properties : A study demonstrated that a related compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, exhibited promising anticancer properties, including high antiproliferative activity and the ability to disrupt tumor vasculature (Cui et al., 2017).
Computational and Structural Analysis
- Electronic Structure Studies : Computational assessments of similar quinoxaline derivatives have been conducted to explore their electronic structure. These studies are crucial for understanding the reactivity and potential applications of these compounds (Schöneboom et al., 2003).
Synthesis of Diverse Compounds
Quinazolinones and Benzoxazinones Synthesis : Research has focused on synthesizing quinazolinones and benzoxazinones, indicating the versatility of these compounds in creating biologically active substances (El-Hashash et al., 2016).
Antimicrobial Activity Exploration : Synthesis and investigation of new quinazolinones have shown potential antimicrobial activity, suggesting its utility in developing antimicrobial agents (Patel et al., 2006).
Propiedades
IUPAC Name |
6-bromo-3-methyl-3,4-dihydro-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-5-9(13)12-7-3-2-6(10)4-8(7)11-5/h2-5,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOZIRPRQSCXKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(N1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471065 | |
| Record name | 6-bromo-3-methyl-3,4-dihydro-1H-quinoxalin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one | |
CAS RN |
24463-25-0 | |
| Record name | 6-bromo-3-methyl-3,4-dihydro-1H-quinoxalin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


